2-[(2E)-2-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE
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Overview
Description
2-[(2E)-2-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE is a complex organic compound that combines the structural features of benzaldehyde, triazine, and hydrazone
Preparation Methods
The synthesis of 2-[(2E)-2-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE typically involves multiple steps. The initial step often includes the preparation of 2-(benzyloxy)benzaldehyde, which can be synthesized through the reaction of benzaldehyde with benzyl alcohol under acidic conditions. The next step involves the formation of the triazine ring, which is achieved by reacting cyanuric chloride with piperidine. Finally, the hydrazone formation is carried out by reacting the triazine derivative with hydrazine hydrate under controlled conditions .
Chemical Reactions Analysis
2-[(2E)-2-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
2-[(2E)-2-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE involves its interaction with specific molecular targets. The triazine ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The hydrazone moiety can form stable complexes with metal ions, which may play a role in its biological activity. The benzaldehyde group can undergo various chemical transformations, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
Similar compounds to 2-[(2E)-2-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE include:
2-Benzyloxy-4,5-dimethoxybenzaldehyde: This compound has similar structural features but lacks the triazine and hydrazone moieties.
3,4-Dibenzyloxybenzaldehyde: This compound contains two benzyloxy groups but does not have the triazine and hydrazone functionalities.
4-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzaldehyde: This compound has a triazine ring similar to the target compound but differs in the substitution pattern and lacks the hydrazone group.
Properties
Molecular Formula |
C27H33N7O |
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Molecular Weight |
471.6g/mol |
IUPAC Name |
N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C27H33N7O/c1-4-12-22(13-5-1)21-35-24-15-7-6-14-23(24)20-28-32-25-29-26(33-16-8-2-9-17-33)31-27(30-25)34-18-10-3-11-19-34/h1,4-7,12-15,20H,2-3,8-11,16-19,21H2,(H,29,30,31,32)/b28-20+ |
InChI Key |
QJCVUIASTSBOHM-VFCFBJKWSA-N |
SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC=CC=C3OCC4=CC=CC=C4)N5CCCCC5 |
Isomeric SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC=CC=C3OCC4=CC=CC=C4)N5CCCCC5 |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC=CC=C3OCC4=CC=CC=C4)N5CCCCC5 |
Origin of Product |
United States |
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